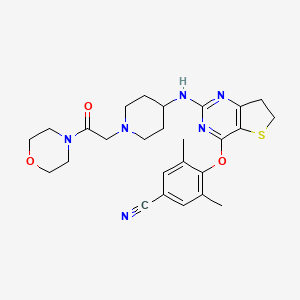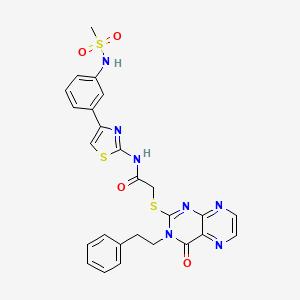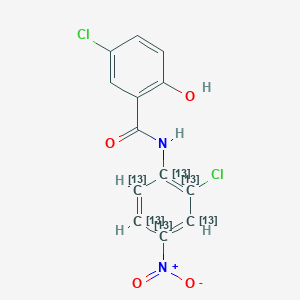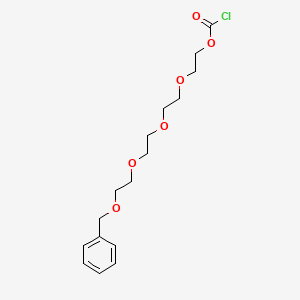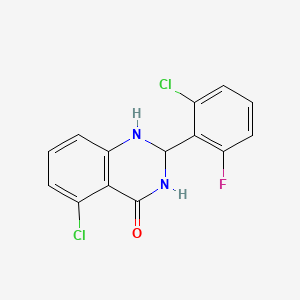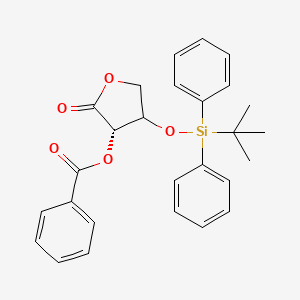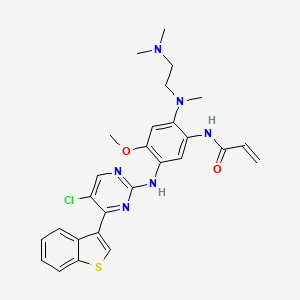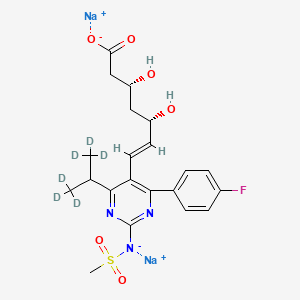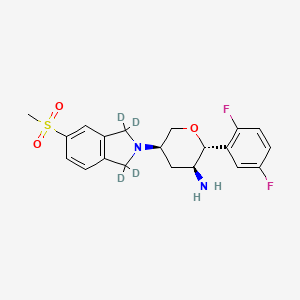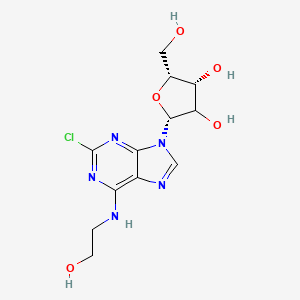
2-Chloro-N6-(2-hydroxyethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N6-(2-hydroxyethyl)adenosine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adenosine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the hydroxyethyl group .
Applications De Recherche Scientifique
2-Chloro-N6-(2-hydroxyethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting indolent lymphoid malignancies.
Mécanisme D'action
The mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, including the inhibition of enzymes involved in DNA replication and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound of 2-Chloro-N6-(2-hydroxyethyl)adenosine.
Cordycepin: Another adenosine analog with similar biological activities.
Fludarabine: A purine nucleoside analog used in the treatment of certain types of cancer.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further research and development in anticancer therapies .
Propriétés
Formule moléculaire |
C12H16ClN5O5 |
|---|---|
Poids moléculaire |
345.74 g/mol |
Nom IUPAC |
(2R,4R,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7+,8?,11-/m1/s1 |
Clé InChI |
RDZDHAJEWMXENA-INWNYVOZSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)Cl)NCCO |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
